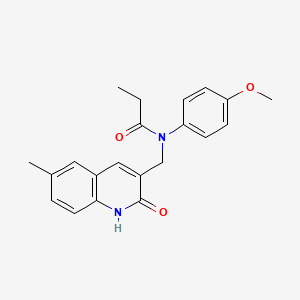
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, commonly known as DMHQN, is a chemical compound that has been extensively studied for its potential use in scientific research. DMHQN belongs to the class of 3-nitrobenzamide compounds, which have been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
DMHQN exerts its anti-cancer effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. DMHQN also inhibits the activity of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in cancer cell proliferation and survival. Additionally, DMHQN activates the extrinsic and intrinsic apoptotic pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DMHQN has been shown to exhibit low toxicity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and anti-microbial effects. DMHQN has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. DMHQN has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
DMHQN is a potent and selective inhibitor of various signaling pathways involved in cancer cell survival and proliferation. It exhibits low toxicity in vitro and in vivo, making it an attractive candidate for further preclinical and clinical development. However, DMHQN has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research and development of DMHQN. One potential direction is to investigate the use of DMHQN in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Another direction is to explore the use of DMHQN in the treatment of other diseases, such as inflammatory and infectious diseases. Additionally, further research is needed to elucidate the precise mechanism of action of DMHQN and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of DMHQN involves the reaction of 3-nitrobenzoyl chloride with 2-hydroxy-3-(3,4-dimethylphenyl)propylamine in the presence of a base. The resulting product is then subjected to a condensation reaction with 8-hydroxyquinoline-3-carboxaldehyde to yield DMHQN. The purity of the final product is confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
DMHQN has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. DMHQN exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-21(12-17(16)2)27(25(30)19-7-5-8-22(14-19)28(31)32)15-20-13-18-6-3-4-9-23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJOBAIHYASLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

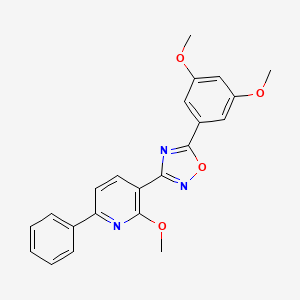
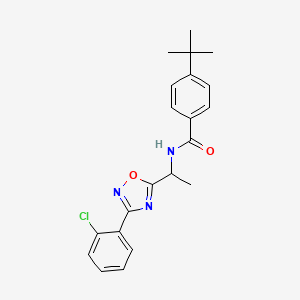
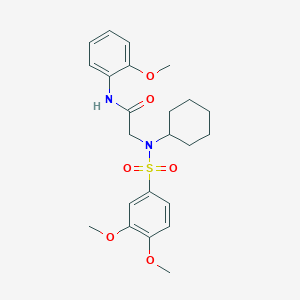
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)
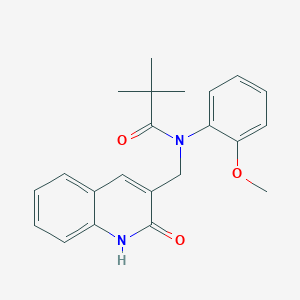


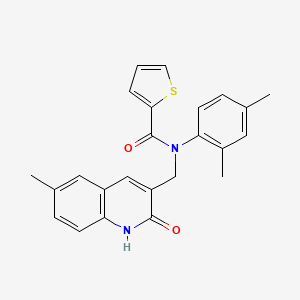
![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
